molecular formula C12H16ClNO B3092049 (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol CAS No. 1222710-39-5

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol

Cat. No. B3092049
CAS RN: 1222710-39-5
M. Wt: 225.71 g/mol
InChI Key: NNSOPFLTNRUGBS-LBPRGKRZSA-N
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Description

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol, also known as 3-chlorophenylmethylpiperidin-3-ol, is a synthetic compound that is used for a variety of scientific research applications. It is a member of the class of compounds known as piperidines, which are cyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has a wide range of applications in chemical synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(3S)-1-[((3S)-1-[(3-chlorophenyl)methyl]piperidin-3-olyl)methyl]piperidin-3-ol has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and analgesics. It has also been used in the synthesis of a variety of other compounds, such as insecticides, herbicides, and fungicides. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, such as anti-depressants, anti-anxiety drugs, and anti-convulsants.

Mechanism of Action

The mechanism of action of (3S)-1-[((3S)-1-[(3-chlorophenyl)methyl]piperidin-3-olyl)methyl]piperidin-3-ol is not well understood. It is believed that the compound binds to certain receptors in the body, which in turn triggers a cascade of biochemical reactions. It is also believed that the compound has some affinity for certain enzymes, which may explain its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-1-[((3S)-1-[(3-chlorophenyl)methyl]piperidin-3-olyl)methyl]piperidin-3-ol are not well understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have some anti-depressant and anti-anxiety effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-1-[((3S)-1-[(3-chlorophenyl)methyl]piperidin-3-olyl)methyl]piperidin-3-ol in laboratory experiments include its low cost and availability. Additionally, the compound is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

The future directions for (3S)-1-[((3S)-1-[(3-chlorophenyl)methyl]piperidin-3-olyl)methyl]piperidin-3-ol research include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research into its pharmacokinetics and pharmacodynamics may yield new insights into its therapeutic potential. Additionally, further research into its synthesis and formulation may yield new methods for its production and delivery. Finally, further research into its biochemical and physiological effects may yield new insights into its potential therapeutic applications.

properties

IUPAC Name

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSOPFLTNRUGBS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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